methyl 5-(4-methoxybenzenesulfonamido)-2-methyl-1H-indole-3-carboxylate
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Overview
Description
Methyl 5-(4-methoxybenzenesulfonamido)-2-methyl-1H-indole-3-carboxylate is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a sulfonamide group attached to a methoxybenzene ring, which is further connected to an indole core. The indole structure is a common motif in many natural products and pharmaceuticals, making this compound of significant interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(4-methoxybenzenesulfonamido)-2-methyl-1H-indole-3-carboxylate typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the indole derivative with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group on the indole is esterified using methanol and a catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction of the sulfonamide group can yield the corresponding amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Oxidation: Formation of 5-(4-hydroxybenzenesulfonamido)-2-methyl-1H-indole-3-carboxylate.
Reduction: Formation of 5-(4-methoxybenzenesulfonamido)-2-methyl-1H-indole-3-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The sulfonamide group is known to interact with biological targets, making these compounds useful in the development of new drugs.
Medicine
In medicine, compounds containing the indole and sulfonamide moieties are investigated for their therapeutic potential. They have shown promise in the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 5-(4-methoxybenzenesulfonamido)-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The indole core can interact with aromatic residues through π-π stacking interactions, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(4-chlorobenzenesulfonamido)-2-methyl-1H-indole-3-carboxylate
- Methyl 5-(4-nitrobenzenesulfonamido)-2-methyl-1H-indole-3-carboxylate
- Methyl 5-(4-methylbenzenesulfonamido)-2-methyl-1H-indole-3-carboxylate
Uniqueness
Compared to similar compounds, methyl 5-(4-methoxybenzenesulfonamido)-2-methyl-1H-indole-3-carboxylate is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced biological activity.
Properties
IUPAC Name |
methyl 5-[(4-methoxyphenyl)sulfonylamino]-2-methyl-1H-indole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-11-17(18(21)25-3)15-10-12(4-9-16(15)19-11)20-26(22,23)14-7-5-13(24-2)6-8-14/h4-10,19-20H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBRPSRGUBQEQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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